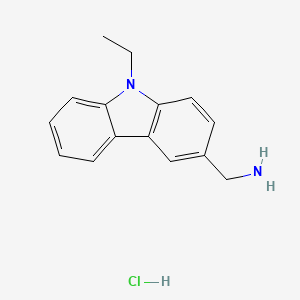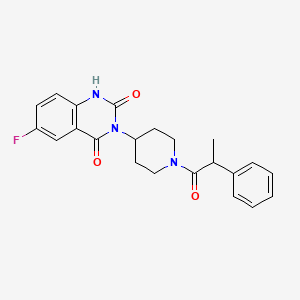
6-fluoro-3-(1-(2-phenylpropanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-3-(1-(2-phenylpropanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline-based compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit promising biological activity and has been studied extensively in various research fields.
Applications De Recherche Scientifique
Antibacterial Activity
This compound has been used in the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives , which have shown antibacterial effects against Staphylococcus aureus .
Antimicrobial Drug Development
The compound is used in the development of new drugs with potential antimicrobial activity . The structure of the existing drug molecules is modified by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity .
Antipsychotic Drug Synthesis
“6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride”, a compound closely related to the one you mentioned, is primarily involved in the synthesis of atypical antipsychotics such as risperidone , paliperidone and iloperidone for the treatment of schizophrenia .
Anticancer Drug Development
The compound has been found to exhibit moderate in vitro anti-proliferative potency against the cancer cell lines MCF-7 and HCT-116 .
Antioxidant Effect
One of the compounds synthesized using “6-fluoro-3-(1-(2-phenylpropanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione” exhibited a better antioxidant effect among all tested compounds .
Neurodegenerative Disease Research
The compound has been used in the development of a new PET tracer, “6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)quinazolin-5-amine” or “[18F]-MK-6240”, for the detection of neurofibrillary tangles (NFTs) composed of aggregated tau protein, a pathological hallmark of several neurodegenerative diseases including Alzheimer’s disease .
Propriétés
IUPAC Name |
6-fluoro-3-[1-(2-phenylpropanoyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-14(15-5-3-2-4-6-15)20(27)25-11-9-17(10-12-25)26-21(28)18-13-16(23)7-8-19(18)24-22(26)29/h2-8,13-14,17H,9-12H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODBTAXVBFFTTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2685544.png)
![4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2685547.png)
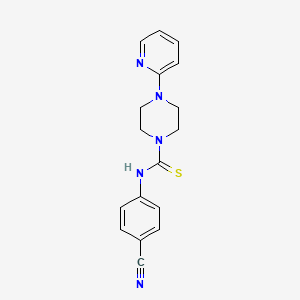
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylthio)benzamide hydrochloride](/img/structure/B2685549.png)
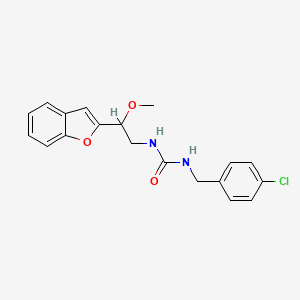
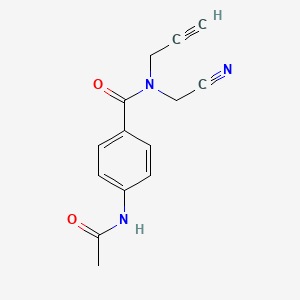

![2-Sulfanyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2685556.png)
![1-(2-(benzo[d]isoxazol-3-yl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B2685557.png)

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2685559.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2685562.png)
